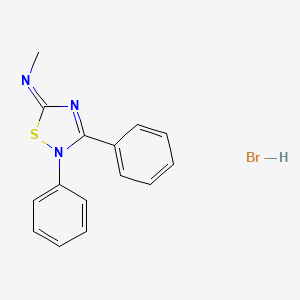

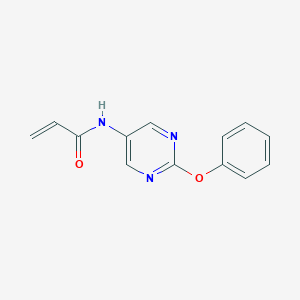

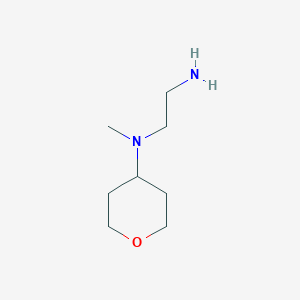

![molecular formula C17H12BrN3O4 B2973148 3-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887870-92-0](/img/structure/B2973148.png)

3-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-bromo-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This route was found to have fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .Molecular Structure Analysis

The molecular structure of related compounds has been studied using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set . The structure of the product was characterized by 1H-NMR analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their empirical formulas and molecular weights. For example, Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has an empirical formula of C11H12O4 and a molecular weight of 208.21 .Aplicaciones Científicas De Investigación

Antibacterial Applications

This compound has shown promise as an antibacterial agent . The presence of the 1,4-benzodioxin-6-yl moiety contributes to its effectiveness against pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis. It has been reported to inhibit bacterial biofilm growth significantly, which is a crucial step in combating bacterial infections .

Hemolytic Activity

In relation to its safety profile, the compound has been evaluated for hemolytic activity. The studies suggest that it is mildly cytotoxic, indicating a potential for safe use as a medicinal agent. This property is essential for developing new drugs, as it ensures that the compound does not damage red blood cells at therapeutic concentrations .

Anti-inflammatory Properties

Compounds with the benzodioxin moiety have been identified to possess anti-inflammatory properties. This suggests that our compound of interest could be explored for its efficacy in reducing inflammation, which is a common symptom in various diseases .

Anti-hepatotoxic Potential

The 1,4-benzodioxin ring system is known for its anti-hepatotoxic effects. This implies that the compound could be researched further for its ability to prevent or treat liver toxicity, which is often a side effect of various medications .

CNS-related Activity

There is evidence that some sulfonamide derivatives exhibit central nervous system (CNS) related activities. This opens up possibilities for the compound to be studied for potential effects on the CNS, which could include neuroprotective properties or treatment for neurological disorders .

Antioxidant Effects

Benzodioxane derivatives are also recognized for their antioxidant capabilities. The compound could be valuable in research focused on combating oxidative stress, which is implicated in aging and many chronic diseases .

Carbonic Anhydrase Inhibition

Sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This suggests that the compound could be useful in studies aimed at exploring new treatments for conditions like glaucoma or edema where carbonic anhydrase activity is a factor .

Alzheimer’s Disease Treatment

The compound’s framework, which includes sulfonamide and benzodioxane fragments, may offer therapeutic benefits in the treatment of Alzheimer’s disease. This is due to the reported efficacy of similar structures in inhibiting processes that contribute to the disease’s progression .

Direcciones Futuras

Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. Additionally, the potential applications of this compound in life science research could be explored .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties would likely impact the bioavailability of the compound.

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O4/c18-12-3-1-2-10(8-12)15(22)19-17-21-20-16(25-17)11-4-5-13-14(9-11)24-7-6-23-13/h1-5,8-9H,6-7H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMZWAUHIFXQAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

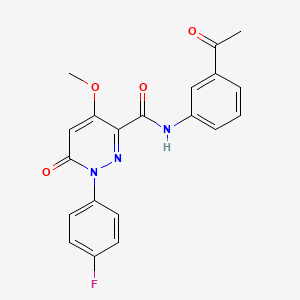

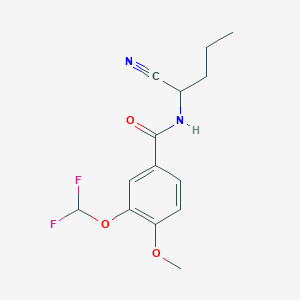

![2-(2-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2973065.png)

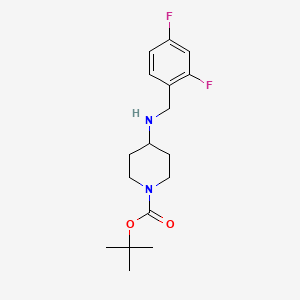

![N-(3,4-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973066.png)

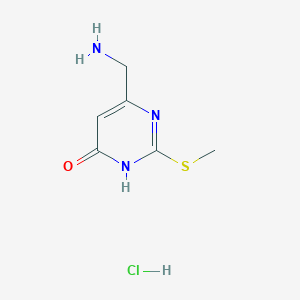

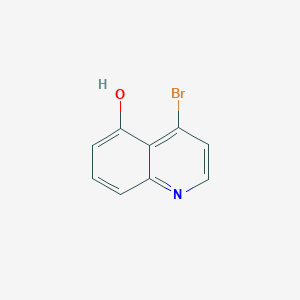

![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)

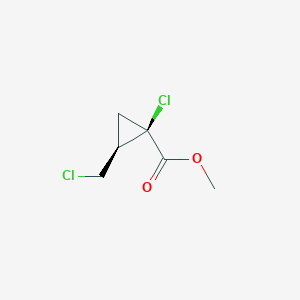

![N-[4-(5-Azaspiro[3.4]octane-5-carbonyl)phenyl]prop-2-enamide](/img/structure/B2973087.png)